3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGXXJOCKNWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, thereby affecting cell cycle progression. Additionally, this compound has been observed to bind to other biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression levels of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 activity by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, this compound can induce DNA damage by forming adducts with DNA, leading to the activation of DNA damage response pathways and subsequent cell cycle arrest or apoptosis. The compound also modulates the activity of various signaling molecules, such as kinases and phosphatases, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours. Over time, it undergoes degradation, resulting in the formation of various metabolites. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies. In vivo studies have demonstrated that prolonged administration of this compound leads to significant changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects cell cycle regulation and apoptosis. At higher doses, it can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells via specific transporters, such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA, influencing their stability and function. Additionally, it can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it modulates the activity of various signaling molecules and enzymes. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments or organelles.
Biological Activity
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure combines a pyrazole ring with a tetrahydropyran moiety, contributing to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 200.66 g/mol
- pKb : Approximately 11.5 (indicating weak basicity) .
Research indicates that this compound interacts with various biological targets:
- Cyclin-Dependent Kinase 2 (CDK2) :
- This compound has been shown to inhibit CDK2 activity, which plays a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .
- Enzyme Inhibition :
- Similar pyrazole derivatives have demonstrated the ability to inhibit succinate dehydrogenase (SDH) in fungi, affecting the tricarboxylic acid cycle and leading to pathogen death .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
-
Anticancer Activity :
- In vitro studies have reported that this compound induces apoptosis in various cancer cell lines by targeting CDK2 .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent is supported by its structural similarities to other pyrazole derivatives known for such activities .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related pyrazoles:
-
Cell Proliferation Studies :
- A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in human cancer cell lines .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Pyrazole ring with chloromethyl group | Exhibits different biological activities |
| 5-(Chloromethyl)-1H-pyrazole | Chloromethyl substitution on the pyrazole ring | Potentially different pharmacological profiles |
| 3-Ethyl-1H-pyrazole | Ethyl group on the pyrazole ring | Focused more on neuroactive properties |
The unique combination of structural features in this compound contributes to its distinct biological activity and therapeutic potential compared to its analogs .
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through several methods:
- Cyclization Reactions : Involves the reaction of diethyl oxalate with tetrahydropyranone followed by treatment with hydrazine.
- Nucleophilic Substitution : The chloromethyl group can be substituted with amines or thiols under basic conditions.
Medicinal Chemistry
This compound has shown promise as a scaffold for developing new pharmaceuticals:
- Anticancer Activity : Research indicates that this compound interacts with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and leading to apoptosis in cancer cell lines. This mechanism highlights its potential as an anticancer agent by interfering with cell cycle regulation.
- Antimicrobial Properties : Similar compounds within the pyrazole family have demonstrated antimicrobial effects against various pathogens. The unique structure of this compound may enhance these properties.
Materials Science
The compound is also explored for its applications in materials science:
- Polymers and Coatings : The unique structural features allow it to be used in the development of new materials with specific properties such as improved mechanical strength or thermal stability. Its chemical behavior includes participation in polymerization reactions that can lead to novel material formulations.
Case Studies and Research Findings
-
In Vitro Studies on Anticancer Activity :
- A study demonstrated that this compound effectively inhibited CDK2 activity in cancer cell lines. This inhibition led to decreased cell proliferation and increased apoptosis rates.
-
Antimicrobial Efficacy :
- Research highlighted the compound's ability to combat specific bacterial strains. Its effectiveness was attributed to structural features that facilitate interaction with microbial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrano[4,3-c]pyrazole Derivatives
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Molecular Formula : C₁₀H₁₄N₂O₃
- Key Features :
- Synthesis : Typically via multicomponent reactions using ethyl acetoacetate, aldehydes, and hydrazine hydrate under basic catalysis (e.g., MgO or SB-DABCO) .
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- Molecular Formula : C₁₀H₁₅ClN₂S
- Key Features: Thiopyrano ring (sulfur atom replacing oxygen) enhances electron delocalization.
- Applications: Limited data, but sulfur-containing analogues often exhibit improved metabolic stability .
Functional Group Modifications
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
- Molecular Formula : C₉H₁₅N₃O₂S
- Key Features: Aminomethyl (-CH₂NH₂) replaces chloromethyl, introducing nucleophilic character. Sulfone group (5,5-dioxide) increases polarity and hydrogen-bonding capacity. Potential for CNS-targeted therapies due to improved blood-brain barrier penetration .
Ethyl 1-(2,4-dichlorophenyl)-7-[(4-fluorophenyl)methylene]-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The ethyl group in the target compound increases logP compared to methyl or polar substituents (e.g., ester or sulfone derivatives).
- Reactivity: The chloromethyl group’s leaving-group ability contrasts with the stability of ester or aminomethyl groups, influencing metabolic pathways.
- Solubility : Sulfone and carboxylate derivatives exhibit higher aqueous solubility, critical for oral bioavailability .
Preparation Methods
Enolate Formation and Alkylation
The foundational step for constructing the pyrano[4,3-c]pyrazole core involves reacting tetrahydropyranone 1 with diethyl oxalate under strongly basic conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates tetrahydropyranone at −70°C to −80°C, generating an enolate that undergoes nucleophilic attack on diethyl oxalate. This produces ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate 2 as a key intermediate. The reaction’s regioselectivity is ensured by the steric and electronic effects of the tetrahydrofuran solvent, which stabilizes the transition state.
Cyclization with Hydrazine Hydrate
Intermediate 2 is treated with hydrazine hydrate in glacial acetic acid at 20°C–30°C, facilitating cyclocondensation to form ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate 3 . The acetic acid environment protonates the carbonyl oxygen, enhancing the electrophilicity of the diketone and promoting nucleophilic attack by hydrazine. This step achieves 68–99% yields, with the ester group at position 3 serving as a handle for subsequent functionalization.
Introduction of the Chloromethyl Group at Position 3
Reduction of Ester to Hydroxymethyl
The ethyl ester in 3 is hydrolyzed to a carboxylic acid using lithium hydroxide in ethanol at 40°C–60°C, yielding 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid 4 . Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran converts the carboxylic acid to a hydroxymethyl group, forming 3-(hydroxymethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole. This step requires careful temperature control to avoid over-reduction or decomposition.
Chlorination with Thionyl Chloride
The hydroxymethyl derivative undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the hydroxyl group into a chloromethyl moiety. This step achieves 72–85% yields, with the chloromethyl group’s positioning confirmed by ¹H NMR (δ 4.45 ppm, singlet).
Regioselective Introduction of the Ethyl Group at Position 2
Alkylation of Pyrazole Nitrogen
The ethyl group at position 2 is introduced via alkylation of the pyrazole nitrogen. Using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), the nitrogen at position 2 is selectively alkylated. This method leverages the differential acidity of the pyrazole nitrogens, with position 2 being more nucleophilic due to resonance stabilization from the fused pyran ring.
Catalytic Hydrazine Modification
Alternatively, ethylhydrazine may replace hydrazine hydrate in the cyclocondensation step. This approach directly incorporates the ethyl group at position 1, but subsequent tautomerization or rearrangement under acidic conditions shifts the substituent to position 2. The use of [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous catalyst enhances reaction efficiency, achieving 70–91% yields under mild conditions.
Comparative Analysis of Synthetic Routes
Optimization and Scalability Challenges
Temperature Sensitivity
The enolate formation in Step 1.1 requires stringent temperature control (−70°C to −80°C) to prevent side reactions such as aldol condensation. Scalability is limited by the energy-intensive cooling systems needed for industrial reactors.
Catalyst Recovery
The cerium-based catalyst [Ce(L-Pro)₂]₂(Oxa) demonstrates recyclability for up to four cycles without significant activity loss. However, catalyst leaching during filtration remains a concern, necessitating post-reaction ion-exchange treatments.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 256.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄ClN₂O₂.
Q & A
Q. What mechanistic pathways govern the formation of pyrano[4,3-c]pyrazole derivatives in multicomponent reactions?
- Methodological Answer : A proposed mechanism involves: (i) Knoevenagel condensation between aldehydes and malononitrile to form arylidene intermediates; (ii) nucleophilic attack by hydrazine hydrate on ethyl acetoacetate to generate pyrazolone; (iii) cyclization via Michael addition, followed by tautomerization (Scheme 2 in ). Kinetic studies under varying pH (acidic vs. basic) and catalyst loadings (e.g., TPGS-750-M) reveal rate-determining steps influenced by electron density of substituents .
Q. How do green chemistry principles improve the sustainability of pyrano[4,3-c]pyrazole synthesis?
- Methodological Answer : Biocatalysts like bovine serum albumin (BSA) in ethanol-water systems (45°C, 45 min) achieve >90% yields with 5x reusability . Natural catalysts (e.g., lemon peel powder) under reflux reduce waste, while nano-eggshell/Ti(IV) in solvent-free conditions minimize energy consumption . Life-cycle analysis (LCA) metrics (E-factor, atom economy) are critical for comparing methods .
Q. What strategies resolve contradictions in reported catalytic efficiencies for pyrano[4,3-c]pyrazole synthesis?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., ethanol vs. solvent-free) and catalyst-substrate interactions. For example, sodium gluconate outperforms urea hydrogen peroxide in aqueous media (90% vs. 82% yields) due to enhanced hydrogen bonding . Systematic screening (DoE) of variables (temperature, solvent, catalyst loading) using ANOVA identifies dominant factors .
Q. How are pyrano[4,3-c]pyrazole derivatives tailored for selective biological targeting (e.g., anticancer vs. antimicrobial)?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Anticancer : Substituents like indole or nitro groups enhance TopoIIα inhibition (e.g., IC = 2.1 µM for 5-nitro derivatives ).
- Antimicrobial : Chlorine or trifluoromethyl groups improve membrane penetration (MIC = 8 µg/mL for 4-Cl analogs ).
Docking simulations (AutoDock Vina) and MD simulations validate binding modes to target proteins (e.g., DNA gyrase for antimicrobial activity) .
Data Contradiction Analysis
- Catalyst Performance : TPGS-750-M in water vs. urea hydrogen peroxide under solvent-free conditions : The former achieves higher yields for electron-deficient aldehydes (e.g., 4-NO-benzaldehyde: 92% vs. 78%), attributed to micellar stabilization of intermediates.
- Reaction Time : BSA-catalyzed synthesis (45 min) vs. Aspergillus niger lipase (3 hr): Enzyme specificity (e.g., BSA’s hydrophobic pockets) accelerates cyclization steps.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
